molecular formula C20H18N4O2S B2618349 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1111982-66-1

1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Numéro de catalogue B2618349
Numéro CAS: 1111982-66-1
Poids moléculaire: 378.45
Clé InChI: OGGORIUYASXOIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine, also known as DFP-10825, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has been studied for its potential therapeutic applications in several areas of research. One of the primary areas of research is in the treatment of cancer. Studies have shown that 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has antitumor activity against several types of cancer, including breast cancer, lung cancer, and melanoma (Xie et al., 2015).
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (Li et al., 2017).

Mécanisme D'action

The mechanism of action of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is not fully understood. However, studies have shown that it inhibits the activity of the enzyme histone deacetylase (HDAC) (Xie et al., 2015). HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the therapeutic potential of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine.
Biochemical and Physiological Effects
1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells (Xie et al., 2015). It has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders (Li et al., 2017).

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is that it has been shown to have low toxicity in animal studies (Xie et al., 2015). This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Orientations Futures

There are several future directions for research on 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine. One area of research is to further elucidate its mechanism of action. This will help researchers to optimize its therapeutic potential and identify potential drug targets.
Another area of research is to study the pharmacokinetics and pharmacodynamics of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine in animal models and humans. This will help to determine the optimal dosing and administration schedule for potential clinical use.
Finally, further studies are needed to evaluate the safety and efficacy of 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine in clinical trials. This will determine its potential as a therapeutic agent for cancer and neurological disorders.
Conclusion
In conclusion, 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a compound that has shown promise in scientific research for its potential therapeutic applications in cancer and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have low toxicity and several biochemical and physiological effects. Further research is needed to elucidate its mechanism of action, evaluate its safety and efficacy in clinical trials, and optimize its therapeutic potential.

Méthodes De Synthèse

1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine can be synthesized using a multistep process that involves the reaction of several reagents. The synthesis method has been described in detail in a research paper by Xie et al. (2015). The process involves the reaction of 3,4-difluorobenzoyl chloride with N-(3-(pyrrolidin-1-yl)phenyl)acetamide to form an intermediate, which is then reacted with piperidine-3-methanol and triethylamine to yield 1-(3,4-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine.

Propriétés

IUPAC Name

3-(4-methoxyphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-3-7-16(8-4-14)24-12-11-21-20(24)27-13-18-22-19(23-26-18)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGORIUYASXOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.